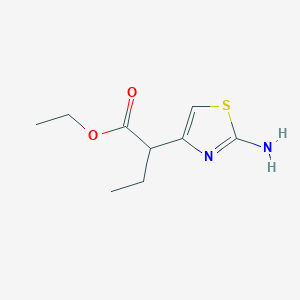

Ethyl 2-(2-aminothiazol-4-yl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

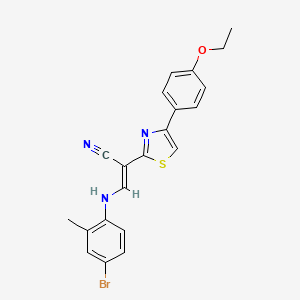

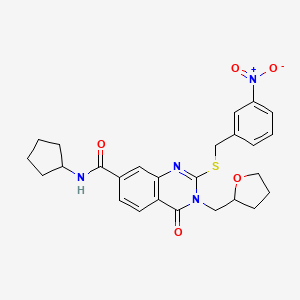

Ethyl 2-(2-aminothiazol-4-yl)butanoate is a versatile building block for the synthesis of various pharmaceutical and biologically active compounds including inhibitors and antibiotics . It is used in the synthesis of Cefdinir derivatives .

Synthesis Analysis

The synthesis of Ethyl 2-(2-aminothiazol-4-yl)butanoate involves the use of bromine and ethyl 2-ethyl-3-oxobutanoate in ethanol at 0°C, followed by the addition of thiourea . The reaction mixture is heated at 40°C for 1 hour, then stirred at room temperature for 18 hours .Molecular Structure Analysis

The molecular formula of Ethyl 2-(2-aminothiazol-4-yl)butanoate is C9H14N2O2S. It has a molecular weight of 214.28.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(2-aminothiazol-4-yl)butanoate include the reaction of bromine with ethyl 2-ethyl-3-oxobutanoate, followed by the addition of thiourea . The reaction mixture is then heated and stirred .Physical And Chemical Properties Analysis

Ethyl 2-(2-aminothiazol-4-yl)butanoate appears as a slightly yellow to beige crystalline powder . It has a molecular weight of 214.28.Aplicaciones Científicas De Investigación

- Thiazoles, including derivatives like Ethyl 2-(2-aminothiazol-4-yl)butanoate, exhibit significant antibacterial properties .

- For instance, a series of novel 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles demonstrated moderate antibacterial activity against Escherichia coli .

Antibacterial Activity

Drug Design and Synthesis

Mecanismo De Acción

While the exact mechanism of action of Ethyl 2-(2-aminothiazol-4-yl)butanoate is not specified in the search results, it is known that 2-aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-4-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-6(8(12)13-4-2)7-5-14-9(10)11-7/h5-6H,3-4H2,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPUWDUVLLOOQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CSC(=N1)N)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-aminothiazol-4-yl)butanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2503426.png)

![Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2503430.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2503431.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2503437.png)

![8-(Azepan-1-yl)-7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2503441.png)